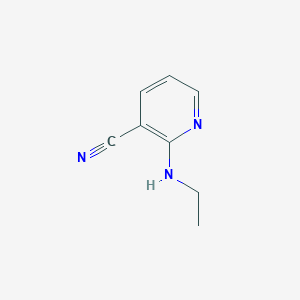

2-(Ethylamino)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(ethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBAOOTLKONEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574832 | |

| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-89-8 | |

| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylamino Nicotinonitrile and Its Derivatives

Strategic Approaches for Pyridine (B92270) Ring System Construction Incorporating Ethylamino and Nitrile Moieties

The construction of the 2-aminonicotinonitrile scaffold, the parent structure of 2-(Ethylamino)nicotinonitrile, is often achieved through one-pot multicomponent reactions (MCRs) where several starting materials combine to form the complex pyridine ring in a single operation. tandfonline.comresearchgate.net A common and efficient strategy involves the reaction of a ketone, an aldehyde, malononitrile (B47326), and an ammonium (B1175870) source. researchgate.net To synthesize the specific ethylamino derivative, ethylamine (B1201723) can be used as a reactant in place of a general ammonium source.

Several catalytic systems have been developed to facilitate the synthesis of the 2-aminonicotinonitrile ring system.

Copper-Catalyzed Cyclization: Copper salts can effectively catalyze the cyclization of oxime esters with compounds like 2-benzylidenemalononitrile to produce various 2-aminopyridines. sioc-journal.cn Another copper-mediated domino reaction utilizes vinyl malononitriles and cyclic sulfamidate imines to yield highly substituted 2-aminonicotinonitriles. rsc.org This method is noted for its practicability, even on a gram scale. rsc.org

Titanium-Catalyzed Multicomponent Coupling: A novel one-pot procedure employs a titanium catalyst for the coupling of a primary amine, an alkyne, and an isonitrile. The intermediate from this reaction is then treated with malononitrile to yield the 2-aminonicotinonitrile structure. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: The Hantzsch reaction, traditionally used for dihydropyridines, can be adapted to synthesize 2-aminonicotinonitrile derivatives. tandfonline.com A typical Hantzsch-type reaction for this purpose might involve the condensation of an aldehyde, malononitrile, a β-keto ester (or a compound like dimedone), and ammonium acetate. tandfonline.com

Condensation Reactions: A straightforward synthesis involves the reaction of 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an acid anhydride (B1165640) to form 2-aminonicotinonitrile intermediates. google.com Another approach starts with the condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone. srce.hr

These strategies are summarized in the table below.

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Key Features | Reference |

| Multicomponent Reaction (MCR) | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Amberlyst-15, Ultrasound | Good yields, mild conditions. | researchgate.net |

| Copper-Catalyzed Cyclization | Oxime Ester, 2-Benzylidenemalononitrile | Copper(I) Chloride (CuCl) | Forms 2-aminopyridine (B139424) core. | sioc-journal.cn |

| Copper-Mediated Domino Reaction | Vinyl Malononitrile, Cyclic Sulfamidate Imine | Copper(II) Acetate (Cu(OAc)₂), DABCO | Access to highly substituted products, gram-scale applicability. | rsc.org |

| Titanium-Catalyzed MCR | Primary Amine, Alkyne, Isonitrile, Malononitrile | Ti(dpm)(NMe₂)₂ | One-pot procedure, forms C-C and C-N bonds efficiently. | nih.gov |

| Hantzsch-Type Reaction | Acetaldehyde, Malononitrile, Cyclohexanone, Ammonium Acetate | Refluxing Ethanol | Modest yields for the synthesis of the core structure. | tandfonline.com |

| Condensation | 1,1,3,3-Tetraalkoxypropane, Malononitrile | Acetic Anhydride | Forms 2-aminonicotinonitrile intermediates. | google.com |

Functional Group Interconversions and Derivatization Strategies at the Nicotinonitrile Core

Once the nicotinonitrile framework is established, further modifications can be made through functional group interconversions. fiveable.me This allows for the synthesis of a wide array of derivatives by altering the substituents on the pyridine ring.

While many syntheses build the ring with the amino group present, it is also possible to introduce it onto a pre-formed pyridine ring.

Nucleophilic Aromatic Substitution: A common method for introducing an amine substituent is through the reaction of a 2-halopyridine with a nitrogen nucleophile. google.com For instance, a 2-chloronicotinonitrile can be reacted with ethylamine to produce this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It has been successfully used to couple 2-bromo-5-phenylnicotinonitrile with various aniline (B41778) derivatives, demonstrating its utility in synthesizing analogues with different amino substituents at the C2 position. nih.gov

Derivatization of the Amino Group: The existing amino group on a 2-aminonicotinonitrile can be further modified. For example, methylation or acylation of the amine nitrogen has been reported, leading to a reduction in biological activity in the specific compounds studied. nih.gov

Beyond the amino group, other positions on the nicotinonitrile ring can be functionalized to create diverse derivatives.

C3-Cyanation: A tandem process has been reported for the C3-selective cyanation of pyridines. This involves the in-situ generation of a dihydropyridine which then reacts with a cyano electrophile. researchgate.net

Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling has been employed to introduce alkynyl substituents at the C4-position of pyridin-4-yl nonaflates, showcasing a method for C-C bond formation at other sites on the ring. chim.it

Coupling with Diazonium Salts: The methyl group of a synthesized diene precursor to the pyridine ring can be coupled with aryl diazonium salts. Subsequent cyclization of these intermediates leads to pyridazine (B1198779) derivatives, illustrating reactivity at substituent groups that can be used to build fused ring systems. srce.hr

The following table outlines key derivatization strategies.

| Modification Type | Strategy | Reagents/Catalyst | Position | Key Outcome | Reference |

| Introduction of Amino Group | Nucleophilic Substitution | Ethylamine | C2 | Synthesis from 2-halonicotinonitrile. | google.com |

| Introduction of Amino Analogues | Buchwald-Hartwig Coupling | Palladium Catalyst, Anilines | C2 | Forms C-N bonds with various amines. | nih.gov |

| Amino Group Derivatization | Acylation | Acetic Anhydride (Ac₂O) | C2-Amino | Modifies the existing amino substituent. | nih.gov |

| Ring Substitution | C3-Cyanation | In-situ dihydropyridine, cyano electrophile | C3 | Installs a nitrile group at the C3 position. | researchgate.net |

| Ring Substitution | Sonogashira Coupling | Palladium Catalyst | C4 | Introduces alkynyl groups. | chim.it |

Green Chemistry and Sustainable Synthetic Pathways to Nicotinonitrile Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing nicotinonitrile and other pyridine derivatives. bohrium.comnih.gov These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an effective green tool for synthesizing pyridine derivatives. nih.goveurjchem.com This method often leads to excellent yields, pure products, significantly shorter reaction times (minutes instead of hours), and reduced solvent use. nih.govscirp.org

Solvent-Free Reactions: Several synthetic protocols have been developed that operate under solvent-free conditions. rsc.org One such method uses a nanomagnetic metal-organic framework (MOF) as a catalyst for a four-component reaction to produce nicotinonitrile derivatives. nih.govacs.org The reaction proceeds at 110 °C, yielding products in 40-60 minutes with high yields (68-90%). nih.govacs.org

Heterogeneous and Recyclable Catalysts: The development of solid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. Examples include:

Zinc Phosphate (Zn₃(PO₄)₂·4H₂O): Used as a non-toxic, green heterogeneous catalyst for preparing trisubstituted pyridines in an ethanol/water mixture. rsc.org

Nanomagnetic MOFs: Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, a nanomagnetic catalyst, allows for easy separation from the reaction using an external magnet and has been shown to be highly efficient and reusable for nicotinonitrile synthesis. nih.govacs.orgbohrium.com

Amberlyst-15: This solid acid resin has been used as a recyclable catalyst in the ultrasound-assisted synthesis of 2-amino-4,6-disubstituted nicotinonitriles. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemical methods, which use ultrasound to induce cavitation and enhance chemical reactivity, provide another green pathway. An ultrasound-assisted MCR using Amberlyst-15 as a catalyst has been successfully employed to synthesize nicotinonitrile derivatives under mild conditions. researchgate.net

A summary of these green approaches is provided below.

| Green Approach | Methodology | Catalyst/Conditions | Advantages | Reference |

| Microwave Irradiation | One-pot, four-component cyclo-condensation | Solvent-free or Ethanol | High yield (82-94%), short reaction time (2-7 min), low cost. | nih.goveurjchem.com |

| Solvent-Free Synthesis | Four-component reaction | Nanomagnetic MOF, 110 °C | High yield (68-90%), short time (40-60 min), easy catalyst separation. | nih.govacs.org |

| Heterogeneous Catalysis | Three-component synthesis | Zinc Phosphate | Excellent yields (82-94%), environmentally friendly solvent (EtOH/H₂O). | rsc.org |

| Ultrasound-Assisted MCR | Four-component reaction | Amberlyst-15 (recyclable) | Good yields, mild conditions. | researchgate.net |

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the connectivity and chemical environments of all atoms in 2-(Ethylamino)nicotinonitrile have been unequivocally determined.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the ethylamino group and the pyridine (B92270) ring. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling with each other. The protons on the pyridine ring will show distinct chemical shifts and coupling patterns based on their positions relative to the nitrile and ethylamino substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.2-1.4 | Triplet |

| Ethyl -CH₂ | 2.5-3.0 | Quartet |

| Pyridine Ring Protons | 6.5-8.5 | Multiplets |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the ethyl group will appear in the aliphatic region of the spectrum, while the pyridine ring carbons will resonate at higher chemical shifts due to their aromatic nature. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂ | ~40 |

| Nitrile -CN | ~117 |

To unambiguously confirm the molecular structure, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, confirming the connectivity within the ethyl group and the relative positions of protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal to its attached proton(s). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the ethylamino group, the nitrile group, and the pyridine ring. sdsu.eduresearchgate.net For instance, an HMBC correlation would be expected between the methylene protons of the ethyl group and the C2 carbon of the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. wiley.commdpi.com A prominent and sharp absorption band is expected in the region of 2200–2250 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretching vibration of the secondary amine will appear as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic pyridine ring will be observed in the 2850-3100 cm⁻¹ region. The "fingerprint" region, below 1600 cm⁻¹, will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, which is unique to this compound. wiley.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comnih.govspectroscopyonline.com The nitrile group, being a relatively non-polar bond with a highly polarizable triple bond, typically gives a strong and sharp signal in the Raman spectrum, further confirming its presence. The symmetric stretching vibrations of the pyridine ring are also often strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2200-2250 | IR, Raman |

| Secondary Amine (N-H) | Stretching | 3300-3500 | IR |

| Alkyl C-H | Stretching | 2850-2960 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. iitd.ac.innih.gov

For this compound (C₈H₉N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several characteristic pathways. Common fragmentation patterns for similar compounds include: idc-online.com

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of an ethyl group (•C₂H₅): Leading to an [M-29]⁺ ion.

Cleavage of the C-N bond: This could lead to fragments corresponding to the ethylamino group or the nicotinonitrile core. The presence of nitrogen atoms means the compound will follow the "nitrogen rule," where an odd number of nitrogen atoms results in an odd nominal molecular weight.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. tcd.iewikipedia.orgyoutube.com A single-crystal X-ray diffraction study of this compound would reveal:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial orientation of the ethylamino group relative to the pyridine ring.

Planarity: The degree of planarity of the pyridine ring.

Intermolecular interactions: The presence of hydrogen bonding (e.g., between the N-H of the ethylamino group and the nitrogen of the nitrile or pyridine ring of an adjacent molecule) and π-π stacking interactions between the pyridine rings in the crystal lattice. researchgate.netaps.org These interactions are crucial for understanding the solid-state packing and physical properties of the compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Hydrogen Bonding | Details of intermolecular N-H···N or N-H···C≡N hydrogen bonds. |

Single-Crystal X-ray Diffraction Analysis of this compound and its Congeners

The crystallographic analysis of 2-aminonicotinonitrile derivatives reveals a consistent pattern of a planar pyridine ring, with the geometric parameters being influenced by the nature and position of various substituents. For instance, the synthesis and X-ray analysis of several highly substituted 2-aminonicotinonitriles have been reported, providing a basis for understanding the structural characteristics of this class of compounds. rsc.orgrsc.orgresearchgate.neteurjchem.com

A notable example is the single-crystal X-ray diffraction study of a fully substituted pyridine derivative, which was found to crystallize in the monoclinic space group. rsc.org The availability of such data, often deposited in the Cambridge Crystallographic Data Centre (CCDC), allows for a detailed examination of its molecular geometry. rsc.org Another study on 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles included the crystal structure of compound 7i , which crystallizes in the monoclinic space group C2/c with eight molecules per unit cell. researchgate.net

The analysis of these and other related structures provides expected bond lengths and angles for the core nicotinonitrile scaffold. These studies collectively suggest that the core pyridine ring in these compounds maintains its aromatic planarity.

Table 1: Representative Crystallographic Data for a 2-Aminonicotinonitrile Congener

| Parameter | Value |

|---|---|

| Empirical Formula | C23H20N4O2 |

| Formula Weight | 396.43 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.9855(11) |

| b (Å) | 10.7286(10) |

| c (Å) | 12.7136(10) |

| α (°) | 90 |

| β (°) | 93.545(5) |

| γ (°) | 90 |

| Volume (Å3) | 1494.1(2) |

| Z | 4 |

Data derived from a representative congener of this compound.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in the case of 2-aminopyridine (B139424) derivatives. rsc.orgnih.govresearchgate.netresearchgate.netdoi.org The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and the nitrile nitrogen) in this compound and its congeners leads to the formation of robust and predictable hydrogen-bonding networks.

In the crystal structures of 2-aminopyridine derivatives, N–H···N hydrogen bonds are a recurring and dominant motif, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. rsc.orgresearchgate.net The specific pattern of hydrogen bonding can be influenced by the presence of other functional groups within the molecule. For instance, in salts of 2-aminopyridine with carboxylic acids, charge-assisted N–H···O hydrogen bonds are commonly observed. nih.gov

Table 2: Common Hydrogen Bonding Motifs in 2-Aminonicotinonitrile Congeners

| Interaction Type | Description | Typical Geometry |

|---|---|---|

| N–H···N (pyridine) | Forms chains or dimers, linking molecules head-to-tail. | D···A distance: ~2.9-3.2 Å |

| N–H···N (nitrile) | Can lead to the formation of extended networks. | D···A distance: ~3.0-3.4 Å |

| C–H···N | Weaker interactions contributing to overall packing stability. | D···A distance: ~3.2-3.6 Å |

| π–π stacking | Offset or face-to-face stacking of pyridine rings. | Centroid-centroid distance: ~3.5-4.0 Å |

Influence of Stereochemistry on Molecular Conformation in Crystalline States

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the molecular conformation adopted by a molecule in the crystalline state. For a molecule like this compound, the key conformational flexibility arises from the rotation around the C2-N(ethyl) single bond. The orientation of the ethyl group relative to the pyridine ring can be described as either syn or anti with respect to the pyridine nitrogen.

The presence of bulky substituents on the pyridine ring or on the amino group can create steric hindrance, forcing the molecule to adopt a specific conformation to minimize steric strain. This, in turn, influences the intermolecular packing and the resulting crystal structure. In the solid state, the observed conformation is the one that allows for the most stable crystal lattice, which is a balance between intramolecular energetics and intermolecular packing forces.

While specific studies on the stereochemical influence on the conformation of this compound are not available, research on related substituted nicotinonitriles highlights the importance of substituent effects on molecular conformation and, consequently, on their chemical and physical properties. acs.org The planarity of the nicotinonitrile core is generally maintained, but the torsion angles involving the substituents can vary significantly, leading to different crystal packing arrangements. The interplay between the electronic effects of the substituents and the steric demands dictates the final solid-state conformation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. scirp.orgresearchgate.net Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic, magnetic, and optical properties of molecules and materials. nih.govmdpi.com These calculations provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

The electronic properties of nicotinonitrile derivatives are influenced by their functional groups. Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For pyridine-3-carbonitrile (B1148548) derivatives, the HOMO-LUMO gap is dependent on the substituents. Electron-donating groups, such as the ethylamino group, can reduce the energy gap, thereby enhancing charge transfer and reactivity. A study of 6-(ethylamino)pyridine-3-carbonitrile, a structural isomer of 2-(ethylamino)nicotinonitrile, reported a HOMO-LUMO gap of 5.77 eV. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net These computational analyses help in predicting how the molecule will behave in chemical reactions and biological environments.

Table 1: Calculated Quantum Chemical Parameters for a Nicotinonitrile Analog

| Parameter | Description | Value (for 6-(ethylamino)pyridine-3-carbonitrile) | Source |

|---|

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | 5.77 eV | |

This table presents a calculated value for a structural isomer to illustrate the typical parameters derived from quantum chemical calculations for this class of compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govnih.gov Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, while MD simulations provide detailed insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govmdpi.comfrontiersin.org

The this compound scaffold is a component of various molecules designed as kinase inhibitors. In one study, a series of derivatives incorporating a benzofuran (B130515) scaffold linked to a nicotinonitrile moiety were synthesized and evaluated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.govresearchgate.net Molecular docking analysis of these compounds, including 4-(benzofuran-2-yl)-2-(ethylamino)nicotinonitrile, indicated that they could effectively bind to the active site of EGFR-TK. nih.govresearchgate.net The stability of these docked complexes can be further assessed using MD simulations, which examine atomic movements and conformational changes over a set period. nih.govresearchgate.net

These simulations are crucial in drug discovery for predicting binding affinities, elucidating binding pathways, and optimizing lead compounds to improve their efficacy and selectivity. nih.gov

Table 2: Example of Molecular Docking Target for a this compound Derivative

| Compound Derivative | Target Protein | Finding | Significance | Source |

|---|

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-Based Drug Design (SBDD) is a methodology that utilizes the three-dimensional structural information of a biological target to guide the design of new drug candidates. nih.govsygnaturediscovery.com By understanding the architecture of the target's binding site, chemists can design molecules that fit precisely and interact favorably, leading to higher potency and selectivity. sygnaturediscovery.com SBDD is an iterative process that often involves molecular docking, X-ray crystallography, and computational analysis to refine ligand design. sygnaturediscovery.comrasayanjournal.co.in

The this compound core serves as a valuable scaffold in SBDD. A scaffold is a core chemical structure upon which various functional groups can be built to create a library of compounds with diverse properties. In a study focused on developing EGFR inhibitors, the nicotinonitrile moiety was a key part of the designed molecules. nih.gov Researchers explored the structure-activity relationship (SAR) by making systematic chemical modifications to the scaffold and observing the effect on biological activity.

For instance, replacing the ethyl group in 4-(benzofuran-2-yl)-2-(ethylamino)nicotinonitrile (compound 4) with a cyclohexyl group (compound 9) led to an increase in antiproliferative activity against several cancer cell lines. nih.gov This suggests that the bulkier cyclohexyl group may form more favorable interactions within the target's binding pocket. Such insights derived from SBDD principles are instrumental in optimizing lead compounds. nih.gov

Table 3: Structure-Activity Relationship (SAR) of this compound Derivatives

| Compound | Modification on the Nicotinonitrile Scaffold | Antiproliferative Activity (IC50 in µM) against MCF-7 Cell Line | Source |

|---|---|---|---|

| Compound 4 | Ethylamino group | 55.04 | nih.gov |

| Compound 9 | Cyclohexylamino group (replaces ethylamino) | 35.17 | nih.gov |

A lower IC50 value indicates higher potency. This table demonstrates how modifying the scaffold impacts biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. epa.gov QSAR models are built by correlating variations in molecular descriptors (numerical representations of chemical properties) with observed changes in activity for a series of compounds. nih.gov Once a reliable model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govway2drug.com

QSAR methods are broadly applicable and have been used to model the activity of various heterocyclic compounds. mdpi.com The process involves creating a training set of molecules with known activities, developing a mathematical model, and then validating it with an external test set of compounds. nih.govnih.gov Key statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's robustness and predictive power. nih.gov

While a specific QSAR model focused solely on this compound was not identified in the search, the principles are widely applied to nicotinonitrile and other pyridine-based scaffolds in medicinal chemistry. datapdf.comekb.egnih.gov For example, QSAR studies on related kinase inhibitors help to identify key structural features that determine potency, guiding the design of more effective therapeutic agents. nih.gov

Table 4: Key Validation Parameters in QSAR Modeling

| Parameter | Description | Typical Acceptable Value | Source |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 | nih.gov |

| Q² (Cross-validated R²) | Measures the predictive ability of the model, determined through internal validation (e.g., leave-one-out). | > 0.5 | nih.gov |

| External Validation | The model's ability to predict the activity of an independent set of compounds (test set). | Varies, but should show strong correlation between predicted and observed values. | nih.govmdpi.com |

Pharmacological and Biological Activity Spectrum: Mechanistic Insights and Target Identification

Anticancer and Antiproliferative Activities

Derivatives of the nicotinonitrile scaffold have demonstrated notable potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Nicotinonitrile derivatives have been investigated as inhibitors of several key kinases involved in oncogenesis.

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver of cell proliferation, and its inhibition is a validated strategy in cancer therapy. While direct studies on 2-(ethylamino)nicotinonitrile are limited, related 4-anilino-quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. The amino group in these structures is considered crucial for their inhibitory action.

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in various tumors. Dual inhibitors targeting both Aurora kinases and tubulin polymerization have been developed from 3-cyano-6-(5-methyl-3-pyrazoloamino) pyridine (B92270) scaffolds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Nicotinamide-based derivatives have been designed as potent VEGFR-2 inhibitors. For instance, certain novel nicotinamide (B372718) congeners have shown significant VEGFR-2 inhibition with IC50 values in the nanomolar range.

PIM-1 Kinase: The PIM family of serine/threonine kinases is implicated in cell survival and proliferation. A novel series of nicotinonitrile derivatives has been identified as promising pan-Pim kinase inhibitors, with some compounds exhibiting IC50 values in the submicromolar range against all three Pim kinase isoforms.

c-Met: The c-Met receptor tyrosine kinase plays a role in tumor development and metastasis. While direct inhibition by this compound is not extensively documented, the broader class of small molecule inhibitors targeting c-Met is an active area of research.

A key mechanism through which nicotinonitrile derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction: Several novel nicotinonitrile derivatives have been shown to induce intrinsic apoptosis in cancer cells. This is often evidenced by the significant upregulation of caspases 9 and 3. For example, certain derivatives bearing imino moieties have demonstrated a 3-6 fold induction of these caspases in colon cancer cells.

Cell Cycle Arrest at G2/M Phase: The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cancer cell death. Some nicotinonitrile derivatives have been observed to cause cell cycle arrest at the G2/M phase. This arrest is a common outcome of inhibiting key mitotic regulators like Aurora kinases and tubulin polymerization. For example, a potent nicotinonitrile derivative, 8e, was found to induce G2/M phase arrest in HepG2 liver cancer cells.

The biological activity of nicotinonitrile derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding the influence of different functional groups on their anticancer potency.

Antimicrobial Activities

Derivatives of 2-amino-3-cyanopyridine (B104079), a core structure closely related to this compound, have been synthesized and evaluated for their antimicrobial properties.

Antibacterial Activity: Certain 2-amino-3-cyanopyridine derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, one such derivative showed high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL.

Antifungal Activity: The antifungal potential of this class of compounds has also been explored. Some 2-amino-3-cyanopyridine derivatives have shown activity against yeasts such as Candida albicans.

The antimicrobial efficacy of these compounds is often attributed to their specific structural features, which can be optimized to enhance their potency against various microbial strains.

Anti-inflammatory Properties

The pyridine and acrylonitrile (B1666552) moieties present in this compound are found in various compounds that exhibit anti-inflammatory effects. Acrylonitrile derivatives, in particular, have been investigated for their anti-inflammatory potential. The mechanism of action often involves the inhibition of key inflammatory mediators. While direct studies on this compound are not extensively available, the structural alerts suggest a potential for anti-inflammatory activity.

Antioxidant Mechanisms

Nicotinonitrile and its derivatives have been reported to possess antioxidant properties. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals.

Radical Scavenging Activity: In studies involving various nicotinonitrile analogues, some compounds have shown promising antioxidant activity. For example, a nicotinonitrile-thiazole hybrid demonstrated an inhibition activity of 86.27% in a 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. researchgate.net Another study on 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines, which share structural similarities, found that derivatives with ethylamino and propylamino substitutions exhibited good radical scavenging activity in a DPPH assay.

The antioxidant capacity of these molecules is often linked to their ability to donate a hydrogen atom or an electron to stabilize free radicals, a process influenced by the electronic properties of the substituents on the pyridine ring.

Enzyme Inhibition Profiling (e.g., Dipecyl Peptidase-4 (DPP-4), Soluble Epoxide Hydrolase (sEH), Acetylcholinesterase)

The nicotinonitrile framework is a versatile scaffold that has been incorporated into inhibitors of various enzymes. The specific substitutions on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.

Dipeptidyl Peptidase-4 (DPP-4): The 2-aminonicotinonitrile core is a key structural feature in certain potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that is a well-established therapeutic target for type 2 diabetes. researchgate.net A prominent example is NVP-DPP728, a slow-binding inhibitor that contains the 2-[(5-cyanopyridin-2-yl)amino]ethyl]amino moiety, which is structurally analogous to this compound. nih.gov

NVP-DPP728 was found to be a potent inhibitor of human DPP-4, exhibiting a K(i) of 11 nM. nih.gov Its mechanism involves a slow-on rate (k_on = 1.3 x 10^5 M⁻¹s⁻¹) and a slow-off rate (k_off = 1.3 x 10⁻³ s⁻¹), characteristic of slow-binding inhibitors. nih.gov This inhibition prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby potentiating insulin (B600854) secretion in a glucose-dependent manner. nih.govnih.gov The inhibitory activity is highly dependent on the presence and configuration of the nitrile group within the inhibitor structure. nih.gov

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase (sEH) is another enzyme of therapeutic interest, playing a role in the metabolism of signaling lipids. nih.govnih.gov While various inhibitor scaffolds have been developed, including urea (B33335), amide, and carbamate (B1207046) derivatives that interact with the enzyme's catalytic pocket, the specific investigation of this compound as an sEH inhibitor is not extensively documented in the scientific literature. nih.govnih.gov The most prevalent sEH inhibitors typically feature a central urea or amide moiety designed to mimic the transition state of the hydrolysis reaction. researchgate.net

Acetylcholinesterase (AChE): The nicotinonitrile scaffold has been identified as a promising framework for the development of Acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

Recent studies have described the design and synthesis of novel nicotinonitrile-coumarin hybrids as highly potent AChE inhibitors. researchgate.net One of the lead compounds from this series, a coumarin (B35378) derivative linked to a 6-(4-nitrophenyl)-4-phenylnicotinonitrile core, demonstrated an IC50 value of 13 nM, which was more potent than the reference drug Donepezil (IC50 = 14 nM). researchgate.net Furthermore, investigations into the molluscicidal activity of other nicotinonitrile derivatives have revealed a significant reduction in AChE levels in exposed snails, suggesting that AChE inhibition is a key part of their mechanism of toxicity. mdpi.comnih.gov

Dipeptidyl Peptidase-4 (DPP-4): The interaction of nitrile-containing inhibitors like NVP-DPP728 with DPP-4 is complex and believed to involve a two-step mechanism. nih.gov The data suggest the formation of a novel, reversible, nitrile-dependent complex that has transition state characteristics. nih.gov The active site of DPP-4 contains a catalytic triad (B1167595) (Ser630, Asp708, His740), and it is proposed that the nitrile group of the inhibitor interacts with the active site serine (Ser630), forming a covalent but reversible imidate adduct. The 2-aminopyridine (B139424) portion of the molecule anchors the inhibitor within the active site, allowing the nitrile to be positioned correctly for this interaction.

Soluble Epoxide Hydrolase (sEH): For general sEH inhibitors, the molecular interactions are well-characterized. The enzyme's catalytic pocket contains a nucleophilic aspartate residue (Asp333) and two tyrosine residues (Tyr381 and Tyr465) that act as hydrogen bond donors. nih.govnih.gov Inhibitors containing urea, amide, or carbamate groups position themselves so that the carbonyl oxygen forms hydrogen bonds with the two tyrosine residues, while the N-H group interacts with the catalytic Asp333. nih.gov This network of interactions effectively blocks the catalytic machinery of the enzyme.

Acetylcholinesterase (AChE): The active site of AChE is a narrow gorge approximately 20 Å deep. lupinepublishers.com It contains a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. The CAS includes the catalytic triad (Ser203, His447, Glu334). lupinepublishers.com Molecular docking studies of nicotinonitrile-coumarin hybrids have shown excellent interactions within this gorge. researchgate.net Key interactions involve π-π stacking and cation-π interactions with aromatic residues such as Trp86, Trp286, and Tyr337, which are crucial for anchoring ligands. mdpi.com The nicotinonitrile ring and other aromatic substituents on the hybrid molecules are well-positioned to engage in these stabilizing hydrophobic and aromatic interactions, leading to potent inhibition of the enzyme's catalytic activity. researchgate.netmdpi.com

Other Investigated Biological Activities (e.g., Molluscicidal Activity)

Beyond enzyme inhibition, derivatives of the nicotinonitrile scaffold have been evaluated for other biological applications, most notably for their potent molluscicidal activity against agricultural pests. mdpi.com A study investigating a series of newly synthesized nicotinonitrile derivatives demonstrated significant toxicity against the land snail Monacha cartusiana. mdpi.comnih.gov

The research highlighted a clear structure-activity relationship. The parent 2-aminonicotinonitrile compound showed moderate activity, while conversion to water-soluble piperidinium (B107235) and morpholinium nicotinonitrile-2-thiolate salts (compounds 4a and 4b ) significantly enhanced their molluscicidal potency. mdpi.com In contrast, replacement of the amino group with an aryl amide or a sulphonamide group led to a complete loss of toxicity. mdpi.com

The mechanism of this toxic effect was explored through biochemical and histopathological analyses. Snails exposed to the active nicotinonitrile derivatives showed a marked reduction in the levels of both Acetylcholinesterase (AChE) and total soluble protein (TSP). mdpi.comnih.gov Histopathological examination of the snails' digestive glands revealed severe cellular damage, including vacuolization, which ultimately causes the gland to lose its function. mdpi.comsemanticscholar.org

The table below summarizes the molluscicidal activity of several nicotinonitrile derivatives against M. cartusiana after 72 hours of exposure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Ethylamino Nicotinonitrile Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 2-(Ethylamino)nicotinonitrile derivatives can be significantly altered by modifying substituents on the pyridine (B92270) ring or the ethylamino group. Research has shown that even minor changes can lead to substantial differences in potency and selectivity across various biological targets.

One area where this is evident is in the development of antiproliferative agents. In a series of 4-(benzofuran-2-yl)-nicotinonitrile derivatives, the compound featuring a 2-(ethylamino) substituent (Compound 4 in the study) demonstrated potent activity against the PC3 prostate cancer cell line and good activity against the HeLa cervical cancer cell line, with IC₅₀ values of 14.27 µM and 21.10 µM, respectively. tandfonline.comsemanticscholar.org However, its efficacy was weak against HepG2 liver cancer and MCF-7 breast cancer cells. tandfonline.comsemanticscholar.org

The impact of the alkyl chain length on the amino group is a critical factor. Studies on these benzofuran-nicotinonitrile derivatives revealed that elongating the ethyl chain of the amino substituent at the C-2 position to a propyl or butyl group resulted in a decrease in antiproliferative activity against several cell lines, including HePG2, MCF-7, PC3, and HeLa. semanticscholar.org Conversely, introducing a hydroxyl group to the ethylamino substituent (forming a 2-(2-hydroxyethylamino) group) enhanced the antiproliferative effects against HepG2, HCT-116, and MCF-7 cell lines. semanticscholar.org This highlights the sensitivity of the molecule's biological activity to small structural modifications.

Further substitutions on the nicotinonitrile core also play a vital role. For example, the introduction of a bromine atom at the 5-position of the this compound structure creates a new derivative with altered properties. sigmaaldrich.com The strategic placement of various groups can influence how the molecule interacts with its biological target. ontosight.ai In a different context, studies on nicotinonitrile derivatives as corrosion inhibitors for brass alloy showed a clear SAR trend. researchgate.net While this study did not include an ethylamino derivative, it demonstrated that modifying the amino substituent from methylamino to dimethylamino to 3-bromophenylamino led to a progressive increase in inhibition efficiency. researchgate.net This suggests that the electronic and steric properties of the substituent on the nitrogen atom are key determinants of activity.

Table 1: Antiproliferative Activity of 4-(Benzofuran-2-yl)-2-(substituted amino)nicotinonitrile Derivatives

| Compound | Substituent at C-2 | IC₅₀ (µM) vs. PC3 Cells | IC₅₀ (µM) vs. HeLa Cells | IC₅₀ (µM) vs. HepG2 Cells | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. HCT-116 Cells |

|---|---|---|---|---|---|---|

| Derivative with Ethylamine (B1201723) | -NHCH₂CH₃ | 14.27 semanticscholar.org | 21.10 semanticscholar.org | 58.75 semanticscholar.org | 55.04 semanticscholar.org | 72.40 semanticscholar.org |

| Derivative with Propylamine | -NH(CH₂)₂CH₃ | >100 semanticscholar.org | 96.31 semanticscholar.org | >100 semanticscholar.org | >100 semanticscholar.org | 94.14 semanticscholar.org |

| Derivative with Butylamine | -NH(CH₂)₃CH₃ | >100 semanticscholar.org | >100 semanticscholar.org | 75.19 semanticscholar.org | 81.43 semanticscholar.org | 56.36 semanticscholar.org |

| Derivative with Hydroxyethylamine | -NHCH₂CH₂OH | 70.10 semanticscholar.org | 73.29 semanticscholar.org | 53.43 semanticscholar.org | 40.83 semanticscholar.org | 38.64 semanticscholar.org |

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. For this compound derivatives, this involves leveraging SAR data to create molecules with improved potency, selectivity, and pharmacokinetic properties. ontosight.ai

A key principle is the optimization of interactions within the target's binding site. For instance, the ethylamino group may form crucial hydrogen bonds or hydrophobic interactions. Understanding the topology of the binding pocket allows for the design of substituents that can exploit specific features. An advanced strategy involves targeting solvated pockets in proteins. Research on BCL6 inhibitors demonstrated that systematically probing a pocket occupied by a stable water network could lead to significant improvements in activity. nih.gov Potent compounds were developed by displacing some water molecules while forming new hydrogen bonds with others, ultimately achieving a 100-fold increase in potency. nih.gov This principle could be applied to optimize nicotinonitrile derivatives by designing substituents that productively perturb water networks in their respective target binding sites.

Computational methods are also integral to modern rational design. researchgate.net Techniques such as molecular docking can predict how different derivatives will bind to a target protein, helping to prioritize which compounds to synthesize and test. researchgate.net Furthermore, quantum chemical descriptors calculated using methods like density functional theory (DFT) can help to build more sophisticated SAR models. researchgate.net These computational approaches, combined with experimental data, facilitate a cycle of design, synthesis, and testing that can accelerate the discovery of lead compounds with enhanced pharmacological profiles. ontosight.ai For example, a derivative known as KR-62436, which contains a nicotinonitrile moiety, was identified as a potent and selective DPP-IV inhibitor for potential anti-diabetic applications, demonstrating the success of such design approaches. nih.gov

The synthesis of new derivatives often relies on established chemical reactions. Multi-component reactions, sometimes facilitated by novel catalysts like nanomagnetic metal-organic frameworks, provide an efficient pathway to generate a diverse library of nicotinonitrile derivatives for screening. nih.gov This allows for the rapid exploration of chemical space around the core this compound structure to identify candidates with superior properties.

Applications in Medicinal Chemistry and Drug Discovery

2-(Ethylamino)nicotinonitrile as a Core Scaffold for Novel Therapeutic Agent Development

The nicotinonitrile moiety, and specifically its ethylamino-substituted derivatives, serves as a critical scaffold or intermediate in the synthesis of a wide range of biologically active compounds. researchgate.netekb.eg The pyridine (B92270) ring system is a common N-heteroaromatic structure found in numerous physiologically active molecules. ekb.eg The presence and position of the ethylamino and nitrile groups on this ring provide key interaction points for biological targets and allow for diverse chemical modifications.

The ethylamino group can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding sites, while the nitrile group can contribute to metabolic stability and also form important interactions. This combination of features has made the (ethylamino)nicotinonitrile scaffold particularly valuable in the development of kinase inhibitors. For instance, the closely related isomer 5-(Ethylamino)nicotinonitrile is a key structural component of AZ960, a potent and selective JAK2 (Janus kinase 2) inhibitor. Kinases are a major class of drug targets, and inhibitors are sought for various diseases, including cancer and inflammatory conditions. ontosight.ai

Beyond kinase inhibition, nicotinonitrile derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. ekb.egontosight.aiontosight.ai The versatility of the scaffold allows it to be incorporated into a variety of molecular architectures to target different biological pathways. Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, are based on the broader nicotinonitrile core, highlighting the scaffold's proven success in drug discovery. researchgate.netekb.eg

Table 1: Examples of Biologically Active Compounds Featuring a Nicotinonitrile-Related Scaffold

| Compound/Series Name | Core Scaffold | Biological Target(s) | Therapeutic Area |

| AZ960 | 5-(Ethylamino)nicotinonitrile | JAK2 Kinase | Anti-inflammatory / Anticancer |

| Bosutinib | Nicotinonitrile | Abl and Src tyrosine kinases | Oncology (Chronic Myeloid Leukemia) |

| Neratinib | Nicotinonitrile | EGFR, HER2 | Oncology (Breast Cancer) |

| Benzofuran-nicotinonitrile derivatives | 2-(Amino)nicotinonitrile | EGFR-TK | Oncology |

| Thienylpyridyl Acetamides | Nicotinonitrile | Insecticidal Targets | Agrochemical |

Scaffold Hopping and Core Replacement Strategies in Drug Design

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel drug candidates by replacing a central molecular core (scaffold) with a different, often isosteric, one while retaining the original biological activity. This technique is employed to discover new intellectual property, improve potency, or overcome issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles associated with the original scaffold. science.govnih.gov

The this compound scaffold can be a subject of such strategies. For example, a research program might start with a known inhibitor containing a different heterocyclic core, such as a pyrazolo[1,5-a]pyrimidine, and replace it with a nicotinonitrile ring to explore new chemical space and interactions with the target protein. science.gov Conversely, the this compound core itself could be replaced. In a campaign to develop CDK2 (Cyclin-Dependent Kinase 2) inhibitors, a scaffold hopping approach was successfully used to discover novel pyridine-based inhibitors. nih.gov Similarly, researchers have replaced a benzimidazolone core with a quinolinone to generate new vectors for chemical modification and improve binding potency. acs.org

These core replacement strategies are guided by an understanding of the key pharmacophoric elements—the essential features for biological activity. For the this compound scaffold, this would involve retaining the hydrogen bond donor/acceptor pattern and the relative spatial orientation of the key substituents in the new scaffold to preserve affinity for the biological target.

Lead Optimization and Derivatization from this compound Analogues

Once a "hit" or "lead" compound containing the this compound scaffold is identified, lead optimization becomes the critical next phase. danaher.com This process involves the systematic chemical modification of the lead compound to enhance its drug-like properties, including potency, selectivity, and its ADMET profile. researchgate.netupmbiomedicals.com

Derivatization of this compound analogues can occur at several positions:

The Ethylamino Group: The ethyl group can be replaced with other alkyl or aryl groups to probe hydrophobic pockets in the target's binding site. The secondary amine itself can be modified to a tertiary amine or other functional groups to alter basicity and interaction potential.

The Pyridine Ring: The remaining open positions on the pyridine ring (positions 4, 5, and 6) are prime sites for substitution. Adding different chemical groups can modulate the electronic properties of the ring, improve binding affinity, block metabolic hotspots, and enhance selectivity. ekb.eg For instance, studies on various nicotinonitrile derivatives have shown that adding bulky aryl groups or specific heterocyclic rings can dramatically influence their anticancer or anti-inflammatory activity. ontosight.airesearchgate.net

The Nitrile Group: While often important for activity and stability, the nitrile group can be replaced with other hydrogen bond acceptors or small polar groups to fine-tune the compound's properties.

This iterative process of synthesis and biological testing generates structure-activity relationship (SAR) data, which guides the design of the next generation of compounds. upmbiomedicals.com The goal is to achieve a candidate molecule with an optimal balance of all desired properties before it can be advanced into preclinical development. danaher.com

Table 2: Illustrative Structure-Activity Relationships (SAR) in Nicotinonitrile Derivatives

| Core Scaffold | Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

| 2-Aminonicotinonitrile | Benzofuran (B130515) at C4 | Propylamino vs. Ethylamino at C2 | Propylamino showed increased anti-proliferative activity against certain cancer cell lines. researchgate.net |

| Nicotinonitrile | Phenyl at C4, Methyl at C6 | Thioether linkage | Introduction of thioether-linked moieties led to potent acetylcholinesterase inhibitors. ekb.eg |

| Nicotinonitrile | Aryl group at C6 | 4-chorophenyl or thienyl | Resulted in better anti-inflammatory activity compared to celecoxib (B62257) in some models. ekb.eg |

| 5-Aminonicotinonitrile | Ethylamino at C5 | Incorporation into a larger structure | The 5-ethylamino group was found to improve selectivity for the JAK2 kinase. |

Future Research Trajectories and Translational Outlook

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of 2-(ethylamino)nicotinonitrile and its analogs is expanding as researchers identify and explore new biological targets. While initial studies have often focused on established areas like kinase inhibition, the nicotinonitrile core is proving to be a versatile scaffold for interacting with a broader range of biomolecules.

One area of significant interest is the development of derivatives targeting the epidermal growth factor receptor (EGFR), a key player in various cancers. semanticscholar.orgtandfonline.com For instance, the compound 4-(Benzofuran-2-yl)-2-(ethylamino)nicotinonitrile has demonstrated notable antiproliferative activity against several cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cells, with IC₅₀ values of 14.27 µM and 21.10 µM, respectively. tandfonline.com This activity is linked to its ability to inhibit EGFR, highlighting the potential of the this compound moiety in the design of novel anticancer agents. semanticscholar.orgtandfonline.com

Beyond EGFR, research on the broader nicotinonitrile class suggests other promising targets. These include, but are not limited to:

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy. ekb.eg

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. ekb.eg

Heat Shock Protein 90 (HSP90): A chaperone protein that plays a critical role in the stability and function of many proteins required for tumor cell growth. researchgate.net

Janus Kinase 2 (JAK2): A tyrosine kinase involved in signaling pathways that regulate inflammation and cell growth.

IKKε and/or TBK1: Kinases involved in inflammatory and immune responses. google.com

Furthermore, the structural features of this compound suggest its potential application in therapeutic areas beyond oncology. The nicotinonitrile scaffold has been investigated for its role in addressing neurological disorders and inflammatory conditions. google.comontosight.ai The ethylamino group, in particular, can enhance binding affinity to various biological targets through hydrogen bonding and hydrophobic interactions. The exploration of these and other novel biological targets will undoubtedly open up new avenues for the therapeutic application of this compound derivatives.

Integration of Advanced Synthetic Technologies and High-Throughput Screening

The efficient synthesis and screening of this compound derivatives are crucial for accelerating drug discovery efforts. Modern synthetic methodologies and high-throughput screening (HTS) platforms are being increasingly integrated to explore the chemical space around this scaffold and identify lead compounds with desirable biological activities.

Advanced synthetic techniques are enabling the rapid and efficient production of diverse libraries of nicotinonitrile analogs. Methods such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields. nih.gov Common synthetic routes to 2-(substituted)-nicotinonitriles often involve a Knoevenagel condensation followed by cyclization reactions. tandfonline.commdpi.com The introduction of the ethylamino group can be achieved through nucleophilic substitution reactions. The optimization of these synthetic protocols, including catalyst selection and reaction conditions, is an ongoing area of research aimed at improving efficiency and scalability.

High-throughput screening (HTS) plays a pivotal role in the discovery of novel bioactive compounds. ontosight.ai HTS techniques allow for the rapid screening of large compound libraries against specific biological targets. For example, HTS has been successfully employed to identify nicotinonitrile-based inhibitors of various enzymes. ontosight.ai The integration of HTS with advanced synthetic technologies creates a powerful synergy, enabling a cycle of designing, synthesizing, and screening new derivatives of this compound with enhanced potency and selectivity. This approach is essential for identifying promising lead candidates for further preclinical development.

Development of Multi-Targeted Agents Based on the Nicotinonitrile Core

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex diseases like cancer. ekb.eg The nicotinonitrile scaffold is well-suited for the development of multi-targeted agents, which can offer advantages over single-target therapies by simultaneously modulating multiple disease-related pathways, potentially leading to improved efficacy and reduced development of drug resistance. acs.org

Research has already demonstrated the potential of nicotinonitrile-based compounds to act as dual inhibitors. For example, derivatives have been developed that concurrently inhibit both VEGFR-2 and HSP90, two important targets in cancer therapy. researchgate.net Another promising area is the development of dual inhibitors of Janus kinase 2 (JAK2) and other relevant targets for myeloproliferative neoplasms and inflammatory diseases.

The this compound core, with its adaptable structure, provides a solid foundation for designing such multi-targeted agents. By strategically modifying the substituents on the nicotinonitrile ring, it is possible to fine-tune the binding affinities for different biological targets. The ethylamino group itself can be a key pharmacophoric feature contributing to interactions with multiple protein pockets. Future research will likely focus on the rational design and synthesis of this compound derivatives that can selectively engage multiple, disease-relevant targets to achieve a synergistic therapeutic effect.

Advanced Preclinical Investigations and Translational Considerations

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical investigation. For this compound and its derivatives, this involves a comprehensive evaluation of their pharmacokinetic properties, in vivo efficacy, and safety profiles.

Advanced preclinical studies will need to employ a range of in vitro and in vivo models to thoroughly characterize the potential of these compounds. This includes:

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies: To assess the drug-like properties of the compounds.

In vivo efficacy studies: Using relevant animal models of disease, such as xenograft models for cancer, to evaluate the therapeutic potential.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To understand the relationship between drug exposure and its biological effect, which is crucial for determining optimal dosing regimens.

Safety and toxicology studies: To identify any potential adverse effects before moving into human clinical trials.

A critical aspect of translational research is the development of biomarkers to monitor the biological effects of the drug and to identify patient populations most likely to respond to treatment. For instance, in the context of cancer therapy, the development of radiolabeled nicotinonitrile derivatives could serve as imaging agents to assess tumor uptake and target engagement. researchgate.net

The ultimate goal of these preclinical investigations is to build a strong data package to support an Investigational New Drug (IND) application and the initiation of clinical trials. As our understanding of the biological activities of this compound and its analogs grows, so too will the importance of these advanced preclinical studies in paving the way for their potential use in human medicine. fda.goviaea.org

Q & A

Q. What safety protocols should be followed when handling 2-(Ethylamino)nicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

-

Respirators: Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

-

Gloves: Nitrile gloves, inspected before use and disposed of properly after contamination .

-

Eye Protection: EN 166-compliant safety goggles or face shields .

- Exposure Controls: Work in a fume hood with adequate ventilation. Avoid drainage contamination and wash hands post-handling .

- Toxicity Considerations: Classified as a potential carcinogen (IARC/ACGIH); minimize inhalation and skin contact .

Table 1: Safety Equipment Guidelines

Equipment Specification Reference Respirator NIOSH P95 or OV/AG/P99 Gloves Nitrile, 0.1 mm thickness Eye Protection EN 166-compliant goggles

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥98%) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ a DB-5MS column to identify volatile impurities .

- Nuclear Magnetic Resonance (NMR): Perform ¹H/¹³C NMR in DMSO-d₆ to confirm structure; cross-reference with published spectral data .

Table 2: Analytical Techniques

| Technique | Parameters | Reference |

|---|---|---|

| HPLC-UV | C18 column, acetonitrile/water gradient | |

| GC-MS | DB-5MS column, electron ionization |

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against DPP-IV?

Methodological Answer:

- Assay Design:

Use human recombinant DPP-IV enzyme and fluorogenic substrate (e.g., Gly-Pro-AMC).

Pre-incubate the compound (0.1–100 µM) with the enzyme for 10 minutes.

Measure fluorescence (Ex/Em = 380/460 nm) to calculate IC₅₀ via dose-response curves.

Validate with positive controls (e.g., sitagliptin) and kinetic analysis (Lineweaver-Burk plots) .

Q. How can metabolic stability studies of this compound be conducted using human liver microsomes (HLMs)?

Methodological Answer:

- Procedure:

Incubate 1 µM compound with HLMs (1 mg/mL) and NADPH (1 mM) at 37°C.

Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

Analyze samples via UPLC-HRMS to quantify parent compound and metabolites.

Calculate t₁/₂ and intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) × (microsomal protein volume) .

Q. What computational approaches predict the binding affinity of this compound derivatives to GSK-3β?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the compound and GSK-3β’s ATP-binding pocket (PDB ID: 1Q3D).

- MD Simulations: Perform 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations: Apply MM/GBSA to estimate ΔG_bind; compare with known inhibitors (e.g., CHIR 99021) .

Contradictions and Limitations

- Toxicity Data: While classifies related nicotinonitriles as carcinogenic, specific data for this compound is lacking. Researchers should conduct in vitro genotoxicity assays (e.g., Ames test) .

- Metabolic Pathways: highlights variability in hepatic metabolism among ethylamino derivatives; species-specific microsomal studies (e.g., rat vs. human) are recommended .

Key Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.